



# Lesogaberan Hydrochloride Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Lesogaberan hydrochloride |           |
| Cat. No.:            | B10828281                 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **lesogaberan hydrochloride** (AZD3355) observed in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of lesogaberan in preclinical models?

A1: Preclinical studies have identified several off-target effects of lesogaberan. These include a dose-dependent diuretic effect observed in rats, as well as reductions in body weight and food consumption.[1] In a murine model of non-alcoholic steatohepatitis (NASH), lesogaberan administration was associated with a significant decrease in body weight at a dose of 30 mg/kg.[2] However, this was not attributed to toxicity, as no significant differences in food or water intake were observed.[2]

Q2: Have any off-target binding activities been reported for lesogaberan?

A2: Lesogaberan is a selective GABA-B receptor agonist.[1] Publicly available preclinical safety pharmacology data does not provide a comprehensive screening panel against a wide range of off-target receptors and enzymes. However, its selectivity for the GABA-B receptor over the GABA-A receptor has been quantified to be greater than 600-fold.



Q3: What effects has lesogaberan shown on liver function in preclinical models?

A3: Preclinical studies of up to 12 months in rats and mice indicated no hepatic effects.[1] In a murine model of NASH, lesogaberan treatment led to a significant reduction in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, suggesting a hepatoprotective effect in this disease model.[2] This is in contrast to observations in human clinical trials where mild and reversible increases in liver enzymes were seen in a small percentage of patients.[1][3]

Q4: What is the mechanism behind the diuretic effect of lesogaberan observed in rats?

A4: The precise mechanism for the diuretic effect of lesogaberan in rats has not been fully elucidated in the available literature. This effect has been noted as a dose-dependent response in this species.[1]

## Troubleshooting Guide Unexpected Phenotypes in Preclinical Models



| Observed Issue                      | Potential Cause                                                                     | Troubleshooting/Investigativ<br>e Steps                                                                                                                                                                                                                    |
|-------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Significant weight loss in rodents. | On-target GABA-B mediated effect on metabolism or off-target effect.                | <ul> <li>Monitor food and water intake to distinguish from anorexia.[2]</li> <li>Conduct pair-feeding studies to control for reduced food intake.</li> <li>Analyze metabolic parameters (e.g., energy expenditure, respiratory exchange ratio).</li> </ul> |
| Increased urine output in rats.     | Known diuretic effect of lesogaberan in this species.[1]                            | <ul> <li>Quantify urine volume and electrolyte excretion to characterize the diuretic effect.</li> <li>Monitor hydration status and kidney function markers (e.g., BUN, creatinine).</li> </ul>                                                            |
| Altered liver enzyme levels.        | Species-specific metabolic differences or underlying pathology in the animal model. | - Note the discrepancy between preclinical findings (no hepatic effect) and human data (mild enzyme elevation). [1] - In disease models like NASH, lesogaberan may lower elevated liver enzymes.[2] - Perform histopathological analysis of liver tissue.  |

## Quantitative Data Summary

## Table 1: Effect of Lesogaberan on Body Weight in a Murine NASH Model



| Treatment Group | Dose (mg/kg) | Change in Body<br>Weight Reference |     |
|-----------------|--------------|------------------------------------|-----|
| Vehicle         | -            | -                                  | [2] |
| Lesogaberan     | 10           | No significant change              | [2] |
| Lesogaberan     | 30           | Significant decrease               | [2] |

Table 2: Effect of Lesogaberan on Liver Enzymes in a

**Murine NASH Model** 

| Treatment<br>Group | Dose (mg/kg) | Serum ALT             | Serum AST             | Reference |
|--------------------|--------------|-----------------------|-----------------------|-----------|
| Vehicle            | -            | Elevated              | Elevated              | [2]       |
| Lesogaberan        | 30           | Significantly reduced | Significantly reduced | [2]       |

## **Experimental Protocols**

Murine Model of Non-Alcoholic Steatohepatitis (NASH)

- Model: A model that closely mimics human NASH was established in mice through a 12 or 24-week high-fat, high-fructose, high-cholesterol ("Western") diet combined with low-dose carbon tetrachloride (CCl4) administration.[2]
- Treatment: Lesogaberan was administered to these mice at doses of 10 mg/kg and 30 mg/kg.[2]
- Endpoints:
  - Body weight was monitored throughout the study.[2]
  - Food and water intake were measured.[2]
  - At the end of the study, serum was collected for analysis of AST and ALT levels.[2]



Liver tissue was collected for histopathological analysis and gene expression studies.

#### In Vitro Assessment of Antifibrotic Effects

- · Cell Lines:
  - LX-2: An immortalized human hepatic stellate cell line.[2]
  - Primary human hepatic stellate cells (phHSCs).[2]
- Treatment: Cells were treated with lesogaberan at concentrations of 30 nM and 100 nM for 48 and 72 hours.[2]
- Endpoints:
  - Gene expression analysis of key profibrotic genes (e.g., COL1α1, αSMA, β-PDGFR, TGFβ-R1, TIMP1, MMP2) was performed using quantitative PCR.[2]
  - Transcriptomic analysis was conducted to identify regulatory nodes impacted by lesogaberan.[2]

### **Visualizations**





Click to download full resolution via product page

Caption: On-target signaling pathway of lesogaberan via the GABA-B receptor.





Click to download full resolution via product page

Caption: Off-target effect of lesogaberan on hepatic stellate cells in a preclinical NASH model.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]



- 3. Efficacy and safety of lesogaberan in gastro-oesophageal reflux disease: a randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lesogaberan Hydrochloride Off-Target Effects: A Technical Support Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828281#lesogaberan-hydrochloride-off-target-effects-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com